molecular formula C17H10Cl3N3O2 B12218872 1-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B12218872
M. Wt: 394.6 g/mol
InChI Key: ZCRCUNLQPDXKNI-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by the presence of chlorophenyl groups and a dihydropyridazine core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves the following steps:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.

    Introduction of Chlorophenyl Groups: The chlorophenyl groups are introduced through nucleophilic substitution reactions using chlorinated aromatic compounds.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate product with an appropriate amine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound.

Scientific Research Applications

1-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)urea
  • 1-(4-chlorophenyl)-3-(5-(3,4-dichlorophenyl)-2-furyl)-2-propen-1-one

Uniqueness

1-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to its specific structural features, such as the combination of chlorophenyl groups and the dihydropyridazine core

Properties

Molecular Formula

C17H10Cl3N3O2

Molecular Weight

394.6 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C17H10Cl3N3O2/c18-10-1-4-12(5-2-10)23-8-7-15(24)16(22-23)17(25)21-11-3-6-13(19)14(20)9-11/h1-9H,(H,21,25)

InChI Key

ZCRCUNLQPDXKNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=O)C(=N2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

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